![molecular formula C13H8O2 B185422 二苯并[b,d]呋喃-4-甲醛 CAS No. 96706-46-6](/img/structure/B185422.png)
二苯并[b,d]呋喃-4-甲醛
描述
4-Dibenzofurancarboxaldehyde, also known as 4-Dibenzofurancarboxaldehyde, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Dibenzofurancarboxaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Dibenzofurancarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dibenzofurancarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机电致发光器件 (OLED) 的空穴传输材料
二苯并[b,d]呋喃-4-甲醛: 衍生物已被用作有机电致发光器件 (OLED) 中的空穴传输材料 (HTMs)。 这些化合物表现出高的热稳定性,这对热蒸发工艺和 OLED 器件的操作稳定性至关重要 . 这些衍生物的刚性结构有助于其优异的热性能,分解温度高达400°C,玻璃化转变温度高于190°C .
药物研究
包括二苯并[b,d]呋喃-4-甲醛在内的苯并呋喃衍生物以其强大的生物活性而闻名。 它们因其抗肿瘤、抗菌、抗氧化和抗病毒特性而被研究 . 这使得它们成为药物开发和天然药物先导化合物的潜在候选者。
新型化合物的合成
该化合物已被用于合成新型分子,特别是在创建异构二苯并呋喃羧醛方面。 然后,这些合成的化合物用于进一步的化学反应和生物学评估,表明二苯并[b,d]呋喃-4-甲醛在合成化学中作为前体的多功能性 .
材料科学
在材料科学中,二苯并[b,d]呋喃-4-甲醛由于其独特的物理化学性质而成为一种有价值的化合物。 它作为各种生物活性材料和合成化学原料的核心结构,有助于开发具有潜在技术和工业应用的新材料 .
分析化学
该化合物在分析化学中也很重要,它可以作为光谱分析和色谱法的标准品或参考物质。 其明确的结构和性质使其适用于方法开发和校准目的 .
环境科学
二苯并[b,d]呋喃-4-甲醛: 在环境科学中具有应用,特别是在有机污染物的研究中。 它与某些环境毒素的结构相似,使研究人员能够研究其在生态系统中的行为和相互作用,有助于了解污染动力学和修复策略 .
作用机制
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .
Pharmacokinetics
The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .
Action Environment
Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.
属性
IUPAC Name |
dibenzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYTWBPRZFRASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242400 | |
| Record name | 4-Dibenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96706-46-6 | |
| Record name | 4-Dibenzofurancarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Dibenzofurancarboxaldehyde influence its reactivity in the Morita–Baylis–Hillman (MBH) reaction?
A1: Research suggests that the position of the carboxaldehyde group on the dibenzofuran scaffold significantly impacts its reactivity in the MBH reaction. Specifically, 4-Dibenzofurancarboxaldehyde (2) exhibits higher reactivity than its isomer, Dibenzofuran-2-carbaldehyde (1), when reacting with various activated olefins in the presence of DABCO as a catalyst []. This difference in reactivity is attributed to the greater stability of the zwitterionic intermediate formed from 4-Dibenzofurancarboxaldehyde (2) compared to that from its isomer []. Computational studies support this observation, revealing that the energy profile of the reaction pathway for 4-Dibenzofurancarboxaldehyde (2) is more favorable than that of Dibenzofuran-2-carbaldehyde (1) []. This highlights the importance of the carboxaldehyde group's position on the dibenzofuran ring system for its reactivity in the MBH reaction.
Q2: What are the key structural features of 4-Dibenzofurancarboxaldehyde?
A2: 4-Dibenzofurancarboxaldehyde (C13H8O2) possesses a molecular weight (Mr) of 196.21 g/mol []. Its crystal structure is characterized as monoclinic, belonging to the P2(1)/n space group []. The molecule comprises three rings: two benzenoid rings and one furan ring. Interestingly, while two of these rings maintain planarity, the benzenoid ring directly attached to the carbonyl group deviates slightly from planarity []. The dihedral angle between the two benzenoid rings measures 1.4(1) degrees []. In the crystal lattice, pairs of 4-Dibenzofurancarboxaldehyde molecules are arranged through inversion centers []. Additionally, the carbonyl and furan oxygen atoms exhibit close proximity to ring hydrogen atoms, with distances slightly shorter than the sum of their respective van der Waals radii, suggesting potential weak interactions [].
Q3: What analytical techniques are commonly employed to study 4-Dibenzofurancarboxaldehyde?
A3: Various analytical techniques are used to characterize and study 4-Dibenzofurancarboxaldehyde. X-ray diffraction analysis was used to determine the crystal structure, revealing key bond lengths, angles, and spatial arrangements within the molecule []. Mass spectrometry (MS) proved valuable in identifying and characterizing reaction intermediates involved in the Morita–Baylis–Hillman reaction, offering insights into the reaction mechanism []. Computational chemistry methods, specifically density functional theory (DFT) calculations at the mPW1K/6-31 + G(d,p) level, were employed to model the MBH reaction, providing theoretical support for experimental observations and aiding in the understanding of reactivity differences between isomers []. These analytical approaches, both experimental and theoretical, contribute to a comprehensive understanding of the structure, reactivity, and behavior of 4-Dibenzofurancarboxaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


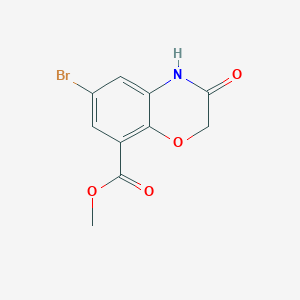
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
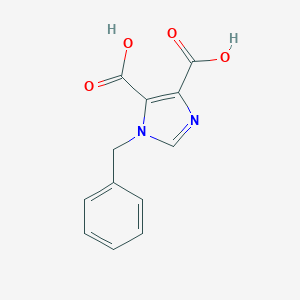
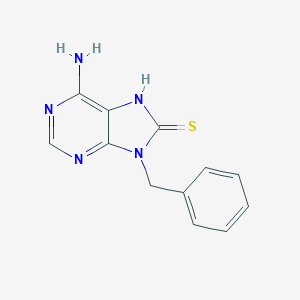
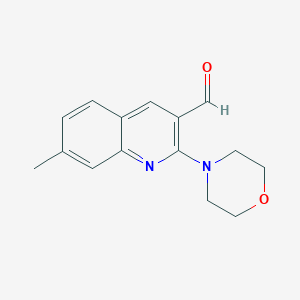
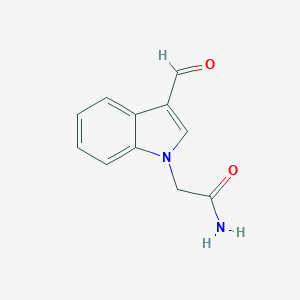

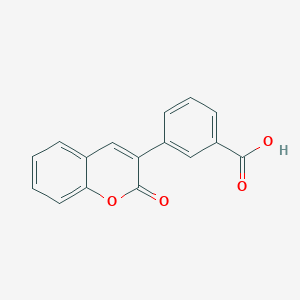

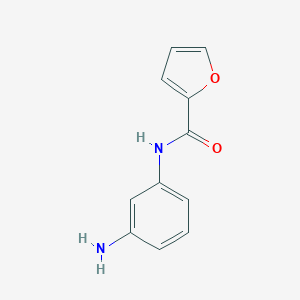
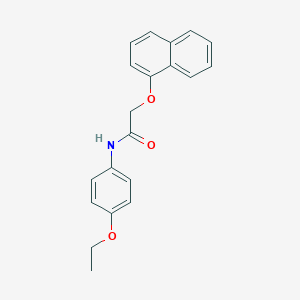

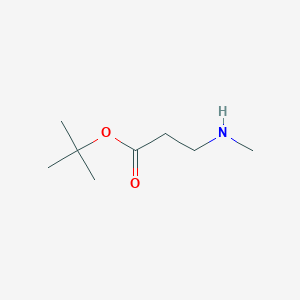
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
